N-(4-{[4-(dipropylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(dipropylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(dipropylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Aniline Derivative: The initial step involves the reaction of aniline with dipropylamine in the presence of a sulfonyl chloride reagent to form the dipropylamino sulfonyl aniline derivative.
Sulfonylation: The aniline derivative is then subjected to sulfonylation using a sulfonyl chloride reagent to introduce the second sulfonyl group.
Acetylation: The final step involves the acetylation of the sulfonylated aniline derivative using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(dipropylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[4-(dipropylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl and acetamide groups into target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-{[4-(dipropylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and acetamide groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and function. The compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-({4-[(dimethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
- N-[4-({4-[(diethylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
- N-[4-({4-[(dibutylamino)sulfonyl]anilino}sulfonyl)phenyl]acetamide
Uniqueness
N-(4-{[4-(dipropylsulfamoyl)phenyl]sulfamoyl}phenyl)acetamide is unique due to the presence of dipropylamino groups, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct interactions with molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C20H27N3O5S2 |
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Molecular Weight |
453.6 g/mol |
IUPAC Name |
N-[4-[[4-(dipropylsulfamoyl)phenyl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C20H27N3O5S2/c1-4-14-23(15-5-2)30(27,28)20-12-8-18(9-13-20)22-29(25,26)19-10-6-17(7-11-19)21-16(3)24/h6-13,22H,4-5,14-15H2,1-3H3,(H,21,24) |
InChI Key |
VKJRKGUFSHZYGO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
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